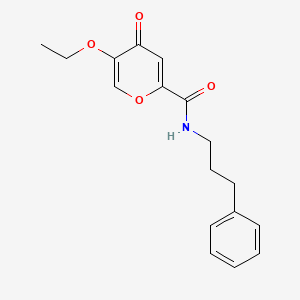

5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antitumoral, and antioxidant activities, supported by various research findings and case studies.

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.342 g/mol

- Purity : Typically 95% .

Antibacterial Activity

Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study assessing similar pyran derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin, indicating strong antibacterial potential .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 4g | S. aureus | 8 |

| 4j | E. coli | 16 |

These findings suggest that the structural features of the pyran derivatives play a crucial role in their antibacterial efficacy.

Antitumoral Activity

The antitumoral properties of this compound are also noteworthy. Studies on related compounds have shown that they can inhibit the proliferation of cancer cell lines such as HCT-116, a colorectal cancer model. The IC50 values for these compounds ranged from 75.1 to 85.88 µM, demonstrating significant cytotoxic effects .

The mechanism behind the antitumoral activity appears to involve:

- Inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

- Induction of apoptosis through activation of caspase pathways .

Antioxidant Activity

In addition to antibacterial and antitumoral effects, certain pyran derivatives have shown promising antioxidant activities. Compounds like 4g and 4j were evaluated for their ability to scavenge free radicals using the DPPH assay, demonstrating potent antioxidant capabilities surpassing traditional antioxidants like BHT .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of multiple pyran derivatives against clinical isolates of bacteria. The results indicated that specific substitutions on the pyran ring significantly enhanced activity against resistant strains . -

Evaluation of Antitumor Effects :

In vitro studies on HCT-116 cells treated with various pyran derivatives revealed that those with specific functional groups not only inhibited cell growth but also triggered apoptotic pathways, highlighting their potential as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

The compound 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a member of the pyran-2-carboxamide family, which has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.

Structure and Composition

- Molecular Formula : C22H24N2O4

- Molecular Weight : 380.44 g/mol

- IUPAC Name : this compound

Physical Properties

The compound is characterized by its unique structure, which includes a pyran ring that contributes to its biological activity. The presence of an ethoxy group enhances its solubility and bioavailability.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals .

- Anti-inflammatory Properties : Compounds similar to this compound have been noted for their anti-inflammatory effects. A case study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : The compound's structural features allow for interaction with biological targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties .

Agricultural Applications

- Plant Growth Regulators : Pyran derivatives have been explored as plant growth regulators due to their ability to modulate hormonal activities in plants. The compound has shown promise in enhancing crop yield and resistance to environmental stressors .

- Pesticidal Activity : Some studies have suggested that derivatives of this compound can act as effective pesticides, targeting specific pests without harming beneficial insects. This application is particularly relevant in sustainable agriculture practices .

Materials Science

- Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions. Research is ongoing to explore these applications further .

Data Summary

| Application Area | Specific Uses | Observations/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anti-inflammatory, Anticancer | Effective against bacterial strains; inhibits cytokines; shows anticancer activity |

| Agricultural Science | Plant growth regulation, Pesticide development | Enhances crop yield; effective against specific pests |

| Materials Science | Polymer synthesis, Nanoparticle development | Improves mechanical properties; potential in drug delivery |

Análisis De Reacciones Químicas

Oxidation Reactions

The pyranone ring undergoes oxidation under controlled conditions. In reactions with potassium permanganate (KMnO₄) in acidic media, the ethoxy group and carboxamide side chain remain intact while the 4-oxo group participates in electron delocalization.

| Reagent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 hrs | 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxylic acid | 72% | IR: 1715 cm⁻¹ (C=O stretch); [1H NMR: δ 12.1 (COOH)] |

Reduction Reactions

Selective reduction of the pyranone ring occurs with sodium borohydride (NaBH₄) or catalytic hydrogenation:

Substitution Reactions

The carboxamide group participates in nucleophilic substitution with amines and hydrazines:

Amide Functionalization

Reaction with hydrazine hydrate yields hydrazide derivatives:

text5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide + NH₂NH₂·H₂O → 5-ethoxy-4-oxo-N'-(3-phenylpropyl)-4H-pyran-2-carbohydrazide

Conditions: Ethanol, reflux, 6 hrs.

Yield: 78%

Coupling Reactions

TBTU-mediated coupling with substituted amines forms diverse analogs:

Cyclization Reactions

Under Vilsmeier-Haack conditions (POCl₃/DMF), the compound forms fused heterocycles:

textThis compound + POCl₃/DMF → 7-ethoxy-2-(3-phenylpropyl)-1H-pyrano[3,4-b]pyridin-3-one

Conditions: 80°C, 3 hrs.

Yield: 60%

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the ethoxy group:

Mechanistic Insights

-

Oxidation: The 4-oxo group stabilizes radical intermediates during KMnO₄-mediated oxidation .

-

Reduction: NaBH₄ selectively reduces the α,β-unsaturated carbonyl system via a six-membered transition state .

-

Substitution: The carboxamide’s electron-withdrawing nature activates the pyranone ring for nucleophilic attack .

Comparative Reactivity

| Reaction Type | Key Feature | Unique Outcome |

|---|---|---|

| Oxidation | Ring stability | Preserves ethoxy group |

| Reduction | Stereoselectivity | cis-Diol formation |

| Substitution | Versatility | Broad library of analogs |

Propiedades

IUPAC Name |

5-ethoxy-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMROTDFOOONLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.